molecular formula C22H27NO B10935896 (2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B10935896
M. Wt: 321.5 g/mol
InChI Key: YJQLUVQEOMSPLW-NTCAYCPXSA-N
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Description

(E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound features a propenamide backbone with ethyl and isopropyl substituents on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenylamine and 4-isopropylbenzaldehyde.

    Condensation Reaction: The amine and aldehyde undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired propenamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution Reagents: Halogens (Cl~2~, Br2), alkylating agents (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N~1~-(2,6-DIMETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE
  • (E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-METHYLPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N~1~-(2,6-DIETHYLPHENYL)-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups may confer distinct steric and electronic properties compared to similar compounds.

Properties

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

(E)-N-(2,6-diethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C22H27NO/c1-5-18-8-7-9-19(6-2)22(18)23-21(24)15-12-17-10-13-20(14-11-17)16(3)4/h7-16H,5-6H2,1-4H3,(H,23,24)/b15-12+

InChI Key

YJQLUVQEOMSPLW-NTCAYCPXSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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